3-(Difluoromethoxy)propan-1-OL
Overview
Description
3-(Difluoromethoxy)propan-1-OL is an organic compound with the molecular formula C4H8F2O2 and a molecular weight of 126.1 g/mol . It is a primary alcohol with a difluoromethoxy group attached to the third carbon of the propanol chain. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)propan-1-OL can be achieved through various methods. One common approach involves the reaction of 3-chloropropan-1-OL with difluoromethyl ether in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)propan-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aldehydes and carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the difluoromethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Various nucleophiles, such as halides and amines, can be used under appropriate conditions.
Major Products Formed
Oxidation: Propanal and propanoic acid.
Reduction: Different alcohol derivatives.
Substitution: Compounds with substituted nucleophiles.
Scientific Research Applications
3-(Difluoromethoxy)propan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)propan-1-OL involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to changes in biological activity and chemical properties .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)propan-1-OL: Similar structure but with a trifluoromethoxy group.
3-(Methoxy)propan-1-OL: Similar structure but with a methoxy group.
Propan-1-OL: The parent compound without any substituents.
Uniqueness
3-(Difluoromethoxy)propan-1-OL is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs .
Properties
IUPAC Name |
3-(difluoromethoxy)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2O2/c5-4(6)8-3-1-2-7/h4,7H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIXMHQLJZUABV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301072 | |
Record name | 1-Propanol, 3-(difluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007919-10-8 | |
Record name | 1-Propanol, 3-(difluoromethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanol, 3-(difluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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